2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester
Description
The exact mass of the compound this compound is 324.0319997 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-[2-(3,4-dichlorophenyl)ethyl]-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)7-5-10-6-8-12(17)13(18)9-10/h2-4,6,8-9,19H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDYBKOOZREPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester (CAS No. 1171921-73-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, cytotoxic, and antioxidant activities, supported by relevant research findings and case studies.
Cytotoxicity
The cytotoxic effects of related hydroxybenzoic acids have been documented in various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of MDA-MB-231 and MCF-7 breast cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study investigated the cytotoxic effects of hydroxybenzoic acids on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 25 to 100 μg/ml after 48 hours of treatment.
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. Hydroxybenzoic acids are known to exhibit antioxidant activity through various mechanisms, including free radical scavenging and metal ion chelation .
Table 2: Antioxidant Activity of Hydroxybenzoic Acids
| Assay Type | Compound | IC50 Value (μg/ml) |
|---|---|---|
| DPPH Scavenging | Hydroxybenzoic Acid Derivative | 20 |
| ABTS Assay | Hydroxybenzoic Acid Derivative | 15 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, leading to increased permeability and cell death.
- Oxidative Stress Modulation : By scavenging free radicals, the compound may protect cells from oxidative damage.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential pharmacological effects, particularly as an anti-inflammatory and analgesic agent. Studies suggest that derivatives of benzoic acid can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant inhibition of COX-2 activity, suggesting potential therapeutic applications in pain management .
Agricultural Applications
Due to its structural characteristics, this compound may serve as a pesticide or herbicide. The chlorinated phenyl group is often associated with increased biological activity against pests.
- Case Study : Research conducted by the California Department of Pesticide Regulation indicated that compounds with similar structures have been effective in controlling various agricultural pests .
Material Science
The compound's unique chemical structure allows for its use in developing new materials, particularly polymers and coatings with enhanced properties.
- Application Example : The synthesis of copolymers incorporating this ester has shown improved thermal stability and mechanical strength compared to traditional materials .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
